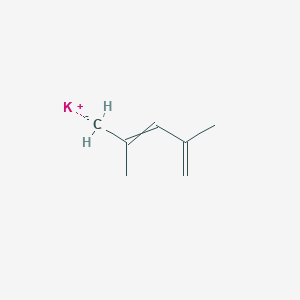
potassium;4-methanidyl-2-methylpenta-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium;4-methanidyl-2-methylpenta-1,3-diene is a chemical compound that belongs to the class of conjugated dienes Conjugated dienes are characterized by having two double bonds separated by a single bond, which allows for delocalization of electrons and increased stability
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium;4-methanidyl-2-methylpenta-1,3-diene typically involves the reaction of a suitable diene precursor with a potassium reagent. One common method is the deprotonation of 4-methanidyl-2-methylpenta-1,3-diene using potassium tert-butoxide in an aprotic solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale deprotonation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
化学反応の分析
Types of Reactions
Potassium;4-methanidyl-2-methylpenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, where the potassium ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) are used in substitution reactions.
Major Products Formed
Oxidation: Epoxides, ketones
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
科学的研究の応用
Potassium;4-methanidyl-2-methylpenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Diels-Alder reactions.
Biology: Investigated for its potential role in biological systems as a ligand for metal ions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials due to its reactive double bonds.
作用機序
The mechanism of action of potassium;4-methanidyl-2-methylpenta-1,3-diene involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds. These double bonds can undergo electrophilic addition, nucleophilic substitution, and other reactions, leading to the formation of new chemical entities. The compound’s reactivity is influenced by the delocalization of electrons, which stabilizes the transition states and intermediates during reactions.
類似化合物との比較
Similar Compounds
1,3-Butadiene: A simple conjugated diene with similar reactivity but lacks the additional methyl and methanidyl groups.
Isoprene: Another conjugated diene with a similar structure but different substitution pattern.
2-Methyl-1,3-butadiene: Similar to potassium;4-methanidyl-2-methylpenta-1,3-diene but without the potassium ion.
Uniqueness
This compound is unique due to the presence of the potassium ion, which imparts distinct chemical properties and reactivity. The additional methyl and methanidyl groups also contribute to its unique behavior in chemical reactions, making it a valuable compound for various applications.
特性
CAS番号 |
74205-98-4 |
|---|---|
分子式 |
C7H11K |
分子量 |
134.26 g/mol |
IUPAC名 |
potassium;4-methanidyl-2-methylpenta-1,3-diene |
InChI |
InChI=1S/C7H11.K/c1-6(2)5-7(3)4;/h5H,1,3H2,2,4H3;/q-1;+1 |
InChIキー |
CYCPJTGPOYAGMM-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(=C)C)[CH2-].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


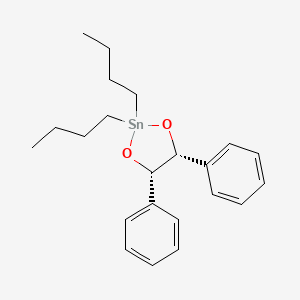

![1-Methyl-2-{[(3-methylphenyl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14449513.png)
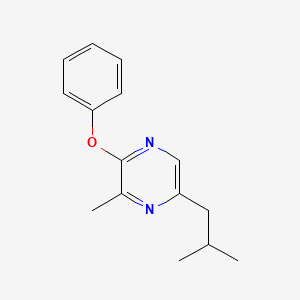


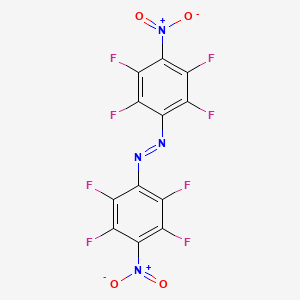

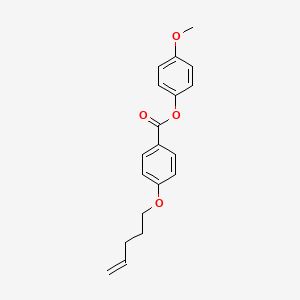
![1-Methyl-4-methylidenebicyclo[3.2.0]heptane](/img/structure/B14449580.png)

![2-Butenoic acid, 2-methyl-, 2,3,3a,4,5,6,7,8,9,11a-decahydro-7,9-dihydroxy-10-(hydroxymethyl)-6-methyl-3-methylene-2-oxo-6,9-epoxycyclodeca[b]furan-4-yl ester, [3aR-[3aR*,4R*(Z),6R*,7S*,9R*,10Z,11aR*]]-](/img/structure/B14449586.png)
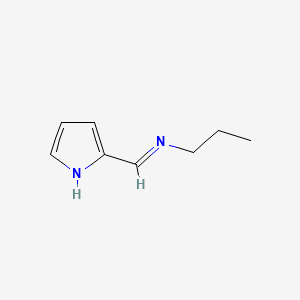
![(9R,10S,13S,14R,16S)-4-bromo-13-ethyl-15-hexyl-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-triene-14,18-diol;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate](/img/structure/B14449591.png)
